Cas no 954220-70-3 (3-(4-Methoxyphenoxy)azetidine)

3-(4-Methoxyphenoxy)azetidine is a versatile azetidine derivative featuring a methoxyphenoxy substituent, which enhances its utility in organic synthesis and pharmaceutical applications. The azetidine ring provides a constrained, nitrogen-containing scaffold, making it valuable for designing bioactive molecules and modulators. The 4-methoxyphenoxy group contributes to its electron-rich character, facilitating selective functionalization and participation in cross-coupling reactions. This compound is particularly useful in medicinal chemistry for developing ligands and intermediates with tailored steric and electronic properties. Its stability and well-defined reactivity profile make it a preferred choice for researchers exploring novel heterocyclic frameworks. Available in high purity, it ensures reproducibility in synthetic workflows.
3-(4-Methoxyphenoxy)azetidine structure
3-(4-Methoxyphenoxy)azetidine structure
Product Name:3-(4-Methoxyphenoxy)azetidine
CAS No:954220-70-3
MF:C10H13NO2
MW:179.215722799301
CID:1001574
PubChem ID:20245993
Update Time:2025-06-07

3-(4-Methoxyphenoxy)azetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Methoxyphenoxy)azetidine
    • AZETIDINE, 3-(4-METHOXYPHENOXY)-
    • NCGC00374284-01
    • J-510719
    • A1-00862
    • 954220-70-3
    • A917230
    • EN300-1852883
    • DTXSID70604059
    • SCHEMBL2298255
    • AKOS012080409
    • trans-1,2-Dihydrophthalic acid
    • SB51697
    • MDL: MFCD09756536
    • Inchi: 1S/C10H13NO2/c1-12-8-2-4-9(5-3-8)13-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3
    • InChI Key: BRAURHKCYODXSQ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)OC)C1CNC1

Computed Properties

  • Exact Mass: 179.09500
  • Monoisotopic Mass: 179.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 30.5Ų

Experimental Properties

  • PSA: 30.49000
  • LogP: 1.37460

3-(4-Methoxyphenoxy)azetidine Security Information

  • HazardClass:IRRITANT

3-(4-Methoxyphenoxy)azetidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-(4-Methoxyphenoxy)azetidine Suppliers

Amadis Chemical Company Limited
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(CAS:954220-70-3)3-(4-Methoxyphenoxy)azetidine
Order Number:A917230
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:02
Price ($):427.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:954220-70-3)3-(4-Methoxyphenoxy)azetidine
A917230
Purity:99%
Quantity:1g
Price ($):427.0
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